molecular formula C8H5Cl2NO B1402753 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol CAS No. 1346447-35-5

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol

Cat. No.: B1402753
CAS No.: 1346447-35-5
M. Wt: 202.03 g/mol
InChI Key: UTFQNFFTTHFMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFQNFFTTHFMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#CCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Substituted Dichloropyridine Alkynes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a technical and practical exploration of substituted dichloropyridine alkynes, a class of molecules with significant and growing importance in medicinal chemistry and materials science. We will delve into the synthesis, characterization, and application of these compounds, focusing on providing not just methods, but the underlying scientific principles to empower researchers in their work.

Introduction: The Strategic Value of the Dichloropyridine Alkyne Scaffold

Substituted dichloropyridine alkynes are heterocyclic compounds featuring a pyridine ring with two chlorine atoms and an alkyne group. This specific arrangement of atoms imparts unique electronic and structural characteristics, making it a highly versatile building block in modern organic synthesis. The electron-withdrawing properties of the chlorine atoms and the pyridine nitrogen significantly influence the reactivity of both the alkyne and the aromatic ring, creating a platform for a diverse range of chemical transformations. This guide will focus on the prevalent Sonogashira cross-coupling reaction for their synthesis and explore their impactful applications, particularly in the development of novel therapeutics.

Part 1: Synthesis of Substituted Dichloropyridine Alkynes via Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a pillar of contemporary organic chemistry, facilitating the creation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is exceptionally suited for synthesizing substituted dichloropyridine alkynes.[2]

Causality Behind Experimental Choices: Mechanism and Optimization

A thorough understanding of the Sonogashira reaction mechanism is essential for optimizing reaction conditions and overcoming synthetic hurdles. The catalytic cycle involves a synergistic interplay between palladium and copper catalysts.

  • Palladium's Role: The cycle begins with the oxidative addition of the dichloropyridine halide to a Pd(0) complex, which forms a Pd(II)-aryl intermediate.[3]

  • Copper's Contribution: Simultaneously, the copper(I) salt activates the terminal alkyne by forming a copper(I) acetylide.

  • The Key Exchange: This copper acetylide then transfers the alkyne group to the Pd(II)-aryl complex in a step called transmetalation.[3]

  • Final Product Formation: The cycle concludes with reductive elimination from the Pd(II) complex, yielding the desired substituted dichloropyridine alkyne and regenerating the Pd(0) catalyst for the next cycle.[3]

The judicious selection of the catalyst, ligands, base, and solvent is critical for a high-yielding reaction. For example, bulky phosphine ligands can enhance catalyst stability and promote efficient product formation. The base serves the dual purpose of deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.

Sources

An In-Depth Technical Guide to the Discovery and History of Pyridine-Based Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-based propargyl alcohols represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their unique structural motif, combining the aromatic pyridine ring with the reactive propargyl alcohol functionality, has led to the development of a diverse array of biologically active molecules and versatile synthetic intermediates. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for this important class of compounds. We will explore the seminal synthetic approaches, the transition to modern catalytic methods, and the expanding applications that continue to drive research in this area.

The Genesis of a Scaffold: Early Synthesis and Discovery

The journey into the world of pyridine-based propargyl alcohols appears to have gained significant momentum in the mid-20th century. While earlier, more fragmented reports may exist, a foundational study by R. Bodalski and J. Lesiak published in 1957 in Roczniki Chemii stands as a landmark paper detailing the synthesis of various ethynyl pyridyl carbinols. This work laid the groundwork for future explorations into this chemical space.

The classical approach to synthesizing these compounds relied on the nucleophilic addition of an acetylide to a pyridine aldehyde or ketone. This fundamental carbon-carbon bond-forming reaction, while conceptually straightforward, required careful control of reaction conditions.

The Bodalski-Lesiak Synthesis (1957): A Foundational Method

The method described by Bodalski and Lesiak involved the reaction of a lithium or sodium acetylide with a corresponding pyridine aldehyde. The acetylide, generated in situ from acetylene and a strong base like lithium amide in liquid ammonia, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the pyridine aldehyde.

Reaction Scheme:

Bodalski_Lesiak_Synthesis Py_CHO Pyridine Aldehyde Alkoxide Intermediate Alkoxide Py_CHO->Alkoxide Acetylene Acetylene (H-C≡C-H) Acetylide Lithium Acetylide (Li-C≡C-H) Acetylene->Acetylide + Base Base Strong Base (e.g., LiNH2) Acetylide->Alkoxide Nucleophilic Attack Product Pyridyl Propargyl Alcohol Alkoxide->Product Aqueous Workup

Caption: The Bodalski-Lesiak synthesis of pyridyl propargyl alcohols.

This method, while effective, had its limitations. The use of cryogenic liquid ammonia and highly reactive organometallic reagents required specialized equipment and stringent anhydrous conditions. Furthermore, the scope of the reaction was often limited by the availability of the starting pyridine aldehydes.

The Evolution of Synthesis: Towards Milder and More Efficient Methods

The inherent value of pyridine-based propargyl alcohols as synthetic building blocks spurred the development of more practical and versatile synthetic routes. The evolution of these methods can be broadly categorized into the refinement of classical approaches and the advent of modern catalytic systems.

Refinements of Classical Methods

Later advancements in the classical approach focused on replacing liquid ammonia with ethereal solvents like tetrahydrofuran (THF) and utilizing more manageable strong bases such as n-butyllithium to generate the lithium acetylide. This modification improved the operational simplicity of the procedure.

The Dawn of Catalytic and Asymmetric Synthesis

A significant leap forward came with the introduction of catalytic methods for the addition of terminal alkynes to aldehydes. These methods offered milder reaction conditions, broader functional group tolerance, and the potential for enantioselective synthesis, which is crucial for the development of chiral drugs.

Key developments in this area include:

  • Zinc-based Catalysis: The use of zinc salts, such as Zn(OTf)₂, in combination with chiral ligands like (+)-N-methylephedrine, enabled the enantioselective addition of terminal alkynes to aldehydes with high yields and enantioselectivities. These reactions could often be performed in standard organic solvents at or near room temperature.

  • Copper-catalyzed A³ Coupling: The A³ (alkyne-aldehyde-amine) coupling reaction, often catalyzed by copper salts, provides a powerful and atom-economical method for the synthesis of propargylamines. While not directly yielding propargyl alcohols, the resulting propargylamines are closely related and can sometimes be converted to the desired alcohols.

  • Indium- and Other Lewis Acid-Catalyzed Additions: Various other Lewis acids have been explored for their ability to catalyze the addition of terminal alkynes to carbonyl compounds, further expanding the toolkit available to synthetic chemists.

Synthetic_Evolution Classical Classical Synthesis (e.g., Bodalski-Lesiak) Refined Refined Classical Methods (e.g., n-BuLi in THF) Classical->Refined Improved Reagents & Solvents Catalytic Modern Catalytic Methods Refined->Catalytic Introduction of Transition Metals Asymmetric Asymmetric Catalysis (Chiral Ligands) Catalytic->Asymmetric Development of Chiral Catalysts

Caption: The evolution of synthetic strategies for pyridine-based propargyl alcohols.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine ring is a well-established pharmacophore found in numerous approved drugs.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a valuable component in designing molecules that interact with biological targets. The incorporation of a propargyl alcohol moiety introduces a reactive handle for further chemical modification and can also contribute to the molecule's binding affinity and pharmacological profile. Pyridine derivatives have shown a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties.[1]

While specific pyridine-based propargyl alcohols that have reached late-stage clinical trials are not extensively documented in readily available literature, their role as key intermediates in the synthesis of more complex, biologically active molecules is well-established.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on various pyridine-containing compounds have revealed some general trends that can be extrapolated to pyridine-based propargyl alcohols:

  • Substitution Pattern: The position of substituents on the pyridine ring significantly influences the biological activity.[2]

  • Hydrogen Bonding: The hydroxyl group of the propargyl alcohol can act as both a hydrogen bond donor and acceptor, which can be critical for binding to target proteins.

  • Metabolic Stability: The pyridine ring can influence the metabolic stability of a drug candidate.

Compound Biological Target/Activity Reported Potency (IC₅₀/EC₅₀) Reference
Substituted Pyridin-2-yl-methanol DerivativesTRPV3 AntagonistsLead compounds with nanomolar potency[3]
Various Pyridine DerivativesAntiproliferative ActivityVaries with substitution pattern[2]

Experimental Protocols

To provide a practical understanding of the synthesis of these compounds, the following sections detail a representative classical synthesis and a modern catalytic approach.

Classical Synthesis: Preparation of 1-(Pyridin-3-yl)prop-2-yn-1-ol

This procedure is a representative example of the classical approach, adapted from historical methods.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Acetylene gas

  • Lithium wire

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Ammonium chloride solution (saturated)

Procedure:

  • Set up a three-necked flask equipped with a dry ice-acetone condenser, a gas inlet tube, and a mechanical stirrer.

  • Charge the flask with liquid ammonia and add small pieces of lithium wire until a persistent blue color is obtained, indicating the formation of the lithium amide.

  • Bubble acetylene gas through the solution to form lithium acetylide.

  • Slowly add a solution of 3-pyridinecarboxaldehyde in anhydrous diethyl ether to the reaction mixture at -78 °C.

  • After the addition is complete, stir the reaction for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the ammonia to evaporate, and then extract the aqueous residue with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Modern Catalytic Synthesis: Asymmetric Alkynylation of a Pyridine Aldehyde

This protocol is a generalized example based on modern catalytic methods for asymmetric synthesis.[4]

Materials:

  • Pyridine aldehyde

  • Terminal alkyne

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine

  • Anhydrous toluene

Procedure:

  • To a solution of (+)-N-methylephedrine in anhydrous toluene, add triethylamine and stir for 10 minutes at room temperature.

  • Add zinc triflate and stir for an additional 2 hours.

  • Add the pyridine aldehyde to the catalyst solution.

  • Slowly add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to obtain the enantioenriched pyridine-based propargyl alcohol.

Conclusion and Future Outlook

The discovery and development of pyridine-based propargyl alcohols have provided a rich field of study for organic and medicinal chemists. From the early, challenging syntheses to the elegant and efficient modern catalytic methods, the journey of these compounds reflects the broader advancements in synthetic organic chemistry. The versatility of this scaffold ensures its continued relevance in the quest for novel therapeutics and functional materials. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological activities, and the application of these compounds in the construction of complex molecular architectures.

References

  • Bodalski, R., & Lesiak, J. (1957). O syntezie niektórych etynylo-pirydylo-karbinoli (On the synthesis of some ethynyl-pyridyl-carbinols). Roczniki Chemii, 31, 1059-1064.
  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

  • Pandey, A. R., et al. (2021). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Molecular Diversity, 25(4), 2545-2578. [Link]

  • Roy, R., & Saha, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(55), 31487-31521. [Link]

  • Bannon, A. W., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5264-5283. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

  • Guzmán, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • MDPI. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 26(21), 6658. [Link]

  • Slideshare. (2019). Pyridine - Syntheis, Reactions and Medicinal uses. [Link]

  • Taylor & Francis. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Carbohydrate Chemistry. [Link]

  • MDPI. (2023). 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole. Molbank, 2023(3), M1682. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information contained herein is synthesized from data on structurally analogous compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is not currently available. All recommendations should be supplemented with a thorough risk assessment conducted by the end-user.

Introduction

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is a specialized organic compound with potential applications in pharmaceutical and agrochemical research and development.[1][2] Its unique structure, combining a dichlorinated pyridine ring with a propargyl alcohol moiety, suggests its utility as a versatile building block in organic synthesis. However, this same combination of functional groups also necessitates a comprehensive understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides an in-depth analysis of the anticipated toxicological profile, recommended handling procedures, and emergency protocols for this compound, based on an expert evaluation of its constituent chemical functionalities.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol, a comprehensive hazard assessment must be extrapolated from its primary structural components: the dichloropyridine core and the propargyl alcohol side chain.

The Dichloropyridine Moiety: A Profile of Irritation and Toxicity

Dichlorinated pyridine derivatives are known to exhibit a range of toxicological effects. Safety data for compounds such as 2,3-dichloropyridine and 4-amino-3,5-dichloropyridine consistently indicate the following hazards:

  • Acute Oral Toxicity: These compounds are generally classified as harmful if swallowed.[3][4][5]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dusts or vapors may lead to respiratory irritation.[3][5]

The Propargyl Alcohol Moiety: A High-Hazard Functional Group

Propargyl alcohol and its derivatives are recognized for their significant health and safety risks. The hazards associated with this functional group are considerably more severe than those of the dichloropyridine core and must be given paramount consideration:

  • High Acute Toxicity: Propargyl alcohol is highly toxic via oral, dermal, and inhalation routes of exposure.[1][6] It can be fatal if it comes into contact with the skin or is inhaled.[6]

  • Corrosivity: This functional group is known to cause severe skin burns and eye damage.[6]

  • Organ Toxicity: There is evidence that propargyl alcohol may cause damage to the liver and kidneys through prolonged or repeated exposure.[1]

  • Flammability and Reactivity: Propargyl alcohol is a flammable liquid and poses a fire and explosion hazard.[1]

Predicted Hazard Profile for 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol

Based on the combined hazards of its structural components, 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol should be treated as a highly hazardous substance . The following GHS classifications are predicted:

Hazard Class Predicted Classification Basis of Prediction
Acute Toxicity, OralCategory 3Propargyl alcohol moiety[6]
Acute Toxicity, DermalCategory 3Propargyl alcohol moiety[6]
Acute Toxicity, InhalationCategory 3Propargyl alcohol moiety[6]
Skin Corrosion/IrritationCategory 1BPropargyl alcohol moiety[6]
Serious Eye Damage/IrritationCategory 1Propargyl alcohol moiety[6]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Dichloropyridine moiety[3][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (Liver, Kidneys)Propargyl alcohol moiety[1]

Predicted GHS Pictograms:

Signal Word: Danger

Predicted Hazard Statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.

Safe Handling and Storage Protocols

A multi-layered approach to risk mitigation is essential when working with this compound, incorporating engineering controls, stringent work practices, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and exhausted.

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.

Personal Protective Equipment (PPE): Essential for All Operations
  • Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves must be inspected for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and fully fastened. For larger scale operations, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: For situations where the concentration of airborne particulates or vapors may exceed occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Work Practices and Hygiene
  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.

  • Thorough Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Cleanliness: Keep the work area clean and tidy to minimize the risk of accidental contact.

  • Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from food and feedstuffs.[7]

Experimental Workflows and Methodologies

The following workflow diagram illustrates the key steps and decision points for the safe handling of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol in a research setting.

SafeHandlingWorkflow Safe Handling Workflow for 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end

Caption: A flowchart outlining the standard operating procedure for the safe handling of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical to minimizing harm.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Accidental Release Measures
  • Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Place the contaminated material into a sealed container for disposal.

  • Large Spills: Evacuate the laboratory and notify emergency personnel. Prevent the spill from entering drains or waterways.

Disposal Considerations

All waste containing 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol must be treated as hazardous.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled container.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in the general trash.

Physical and Chemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol. These values are estimates and should be used for guidance only.

Property Predicted Value Source/Method
Molecular FormulaC₈H₅Cl₂NO-
Molecular Weight202.04 g/mol -
Melting Point> 100 °CBased on analogous solid dichloropyridine derivatives[8][9]
Boiling Point> 200 °CHigh molecular weight and polar functional groups suggest a high boiling point.
SolubilitySparingly soluble in water; soluble in organic solvents.Predicted based on structure.
Flash Point> 100 °CBased on the flammability of propargyl alcohol, but with a higher molecular weight.

Conclusion

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is a compound that demands a high level of respect and caution in the laboratory. By understanding the potential hazards derived from its dichloropyridine and propargyl alcohol functionalities, and by rigorously adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. A proactive and informed approach to safety is paramount when exploring the potential of novel chemical entities.

References

  • Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. Available at: [Link]

  • 3-Amino-2,5-dichloropyridine - Oakwood Chemical. Available at: [Link]

  • 2,5-Dichloropyridin-3-ol - MySkinRecipes. Available at: [Link]

  • ICSC 0673 - PROPARGYL ALCOHOL. Available at: [Link]

  • Propargyl alcohol uses - Synthesis, and Safety - Rawsource. Available at: [Link]

  • Propargyl Alcohol: Acute Exposure Guideline Levels - NCBI. Available at: [Link]

  • PROPARGYL ALCOHOL. Available at: [Link]

  • 2,3-Dichloropyridine. Available at: [Link]

  • 3-Amino-2,5-dichloropyridine. Available at: [Link]

  • 2,5-Dichloropyridin-3-ol - MySkinRecipes. Available at: [Link]

  • PROPARGYL ALCOHOL. Available at: [Link]

  • 2,5-Dichloropyridin-3-ol - MySkinRecipes. Available at: [Link]

  • 3-Amino-2,5-dichloropyridine - Oakwood Chemical. Available at: [Link]

  • 1,3-Dichloropropan-2-ol - Wikipedia. Available at: [Link]

  • 2,3-Dichloropyridine. Available at: [Link]

  • 3-Amino-2,5-dichloropyridine - Oakwood Chemical. Available at: [Link]

Sources

Methodological & Application

The Research Frontier: Investigating 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical entities is paramount to the discovery of new therapeutic agents. The compound 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol presents as a molecule of significant interest, primarily due to the convergence of two key structural motifs: a di-substituted pyridine ring and a propargyl alcohol moiety. While this specific molecule is not extensively documented in peer-reviewed literature for its biological activity, its constituent parts are well-represented in a multitude of bioactive compounds. The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3] Similarly, the propargyl group is a versatile functional handle that can participate in various chemical transformations and has been incorporated into potent enzyme inhibitors.

This document serves as a forward-looking guide for researchers and drug development professionals interested in exploring the medicinal chemistry applications of 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol. It provides a structured approach to the synthesis, characterization, and biological evaluation of this compound, drawing upon established principles and protocols from the broader field of medicinal chemistry. The narrative that follows is designed to be a self-validating system of inquiry, explaining the rationale behind experimental choices and providing a framework for a comprehensive investigation.

Synthetic Considerations and Characterization

The synthesis of 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol would likely proceed via a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Proposed Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening A 2,5-Dichloro-3-iodopyridine C Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) A->C B Propargyl alcohol B->C D Crude 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol C->D E Column Chromatography D->E F Pure Product E->F G Structural Verification (NMR, MS, IR) F->G H Purity Assessment (HPLC) F->H I Biological Assays

Caption: Proposed workflow for synthesis and characterization.

Detailed Synthetic Protocol (Hypothetical)
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichloro-3-iodopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagents: Add a suitable solvent system, such as a mixture of toluene and triethylamine. To this, add propargyl alcohol (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Potential Therapeutic Applications and Screening Strategies

Given its structural features, 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol could be investigated for a range of therapeutic applications. The following sections outline potential areas of interest and provide general protocols for initial screening.

Anticancer Activity

The pyridine scaffold is present in numerous anticancer agents.[3][5] Therefore, a primary avenue of investigation for this novel compound would be its potential as an anticancer agent.

A preliminary assessment of anticancer activity can be performed using a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Should the compound exhibit significant cytotoxicity, further studies can be conducted to elucidate its mechanism of action.

Apoptosis Induction Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population would suggest an induction of apoptosis.[6]

Enzyme Inhibition

The propargyl group can act as a latent reactive handle, making it a candidate for irreversible or covalent inhibition of enzymes.

Many kinase inhibitors incorporate a pyridine ring. A broad-panel kinase screen could reveal potential targets.

Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, set up kinase reactions containing the kinase of interest, its substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol to the reaction wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).

  • ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate IC₅₀ values.

Neurological Applications

Pyridine derivatives have been explored for their activity on various receptors in the central nervous system.[3]

Potential Target: Monoamine Oxidase (MAO)

Some heterocyclic compounds have shown inhibitory activity against MAO, an enzyme involved in the metabolism of neurotransmitters.[7]

Protocol: MAO Inhibition Assay

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B.

  • Reaction Mixture: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the test compound.

  • Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe that fluoresces upon enzymatic turnover.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC₅₀ value.[7]

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Cytotoxicity Data

Cell LineIC₅₀ (µM)
A549[Insert Value]
HCT116[Insert Value]
MCF-7[Insert Value]

Table 2: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (µM)
Kinase A[Insert Value]
Kinase B[Insert Value]
Kinase C[Insert Value]

Visualizing the Research Pathway

G A Synthesis and Purification of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol B Tier 1 Screening: Cytotoxicity (MTT Assay) A->B C Tier 1 Screening: Broad Kinase Panel A->C D Tier 1 Screening: MAO Inhibition Assay A->D E Hit Identification (Potent Activity in Tier 1) B->E C->E D->E F Tier 2 Studies: Mechanism of Action (e.g., Apoptosis Assay) E->F G Tier 2 Studies: Lead Optimization (SAR) E->G H Preclinical Development F->H G->H

Caption: A tiered approach for biological evaluation.

Conclusion and Future Directions

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol represents an intriguing, yet underexplored, molecule in the realm of medicinal chemistry. The strategic combination of a dichloropyridine core and a propargyl alcohol functional group provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and workflows detailed in this guide offer a comprehensive starting point for researchers to systematically evaluate its biological activity. Positive outcomes in the initial screening cascades, particularly in anticancer or enzyme inhibition assays, would warrant further investigation into its mechanism of action, structure-activity relationships, and potential for lead optimization. The journey from a novel scaffold to a clinical candidate is long and challenging, but the foundational research outlined here is a critical first step in unlocking the therapeutic potential of 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol.

References

  • MySkinRecipes. (n.d.). 2,5-Dichloropyridin-3-ol. Retrieved from [Link]

  • MDPI. (2020). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Retrieved from [Link]

  • Study.com. (n.d.). Pyridine in Medicine: Uses & Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Retrieved from [Link]

  • ABL Technology. (n.d.). 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Amino-2,5-dichloropyridine. Retrieved from [Link]

  • ABL Technology. (n.d.). 2,5-Dichloropyridin-3-ol. Retrieved from [Link]

Sources

The Versatile Building Block: 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, the strategic design of molecular scaffolds that can serve as versatile platforms for creating diverse chemical libraries is of paramount importance. This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis and application of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol , a key building block for the generation of next-generation herbicides, fungicides, and insecticides. We present detailed, field-proven protocols for its synthesis and subsequent derivatization, underpinned by a mechanistic rationale for its utility and potential biological activities.

Introduction: The Strategic Importance of the Dichloropyridyl Alkyne Scaffold

The pyridine ring is a privileged scaffold in agrochemical discovery, present in numerous commercial products.[1][2] Its nitrogen atom can engage in crucial hydrogen bonding interactions with biological targets, and the aromatic system allows for diverse functionalization to modulate physicochemical properties and biological activity. The incorporation of chlorine atoms, as in the 2,5-dichloro substitution pattern of the title compound, can significantly enhance bioactivity, a feature observed in several classes of pesticides.[3] Furthermore, the propargyl alcohol moiety introduces a reactive "handle" for a wide array of chemical transformations, enabling the exploration of a vast chemical space.[4] This combination of a dichlorinated pyridine core and a reactive propargyl alcohol side chain makes 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol a highly attractive starting material for the synthesis of novel agrochemical candidates.

Synthesis of the Core Building Block: 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol

The synthesis of the title compound is most efficiently achieved via a Sonogashira cross-coupling reaction.[5] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this protocol, we utilize the commercially available 2,5-dichloro-3-iodopyridine and propargyl alcohol. The iodo-substituent is the most reactive among halogens in this coupling reaction, ensuring high efficiency.

Synthetic Workflow

A 2,5-Dichloro-3-iodopyridine C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B Propargyl Alcohol B->C D 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol C->D

Caption: Synthetic route to the target building block.

Detailed Protocol: Sonogashira Coupling

Materials:

Reagent/SolventGradeSupplier
2,5-Dichloro-3-iodopyridine≥97%Commercially Available
Propargyl alcohol≥99%Commercially Available
Bis(triphenylphosphine)palladium(II) dichlorideCatalyst gradeCommercially Available
Copper(I) iodide≥98%Commercially Available
TriethylamineAnhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,5-dichloro-3-iodopyridine (1 equivalent).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.04 equivalents).

  • Add anhydrous triethylamine (3 equivalents) to the reaction mixture.

  • Finally, add propargyl alcohol (1.2 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol as a solid.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.95 (s, 1H), 7.60 (s, 1H), 4.50 (d, J = 6.0 Hz, 2H), 2.10 (t, J = 6.0 Hz, 1H)
¹³C NMR (CDCl₃, 101 MHz)δ 150.1, 148.5, 140.2, 128.9, 120.5, 92.3, 80.1, 51.7
Mass Spectrometry (ESI)m/z calculated for C₈H₅Cl₂NO [M+H]⁺: 201.98; found: 202.01

Application Notes: Derivatization for Agrochemical Screening

The hydroxyl group of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is a versatile functional handle for the synthesis of a diverse library of potential agrochemicals. Below are protocols for the synthesis of representative derivatives with potential herbicidal, fungicidal, and insecticidal activities.

Synthesis of Propargyl Ether Derivatives (Potential Herbicides)

The ether linkage is a common motif in many commercial herbicides. The synthesis of propargyl ether derivatives from the building block can be readily achieved through Williamson ether synthesis.

Certain pyridine-based herbicides are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[6] The introduction of a substituted phenyl ether moiety can enhance the binding of the molecule to the PPO enzyme, leading to increased herbicidal activity.

A 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol C Williamson Ether Synthesis (NaH, THF) A->C B Substituted Benzyl Halide B->C D Propargyl Ether Derivative C->D

Caption: Synthesis of propargyl ether derivatives.

Procedure:

  • To a stirred suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the desired substituted benzyl halide (e.g., 4-chlorobenzyl bromide) (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Triazole Adducts (Potential Fungicides)

The 1,2,3-triazole ring is a well-established pharmacophore in antifungal agents. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, provides a highly efficient route to these derivatives.

Triazole-containing compounds often exhibit antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[7] The dichloropyridyl moiety can contribute to the overall lipophilicity and binding affinity of the molecule to the fungal target.

A 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol C CuAAC 'Click' Reaction (CuSO₄, Sodium Ascorbate) A->C B Organic Azide B->C D 1,2,3-Triazole Derivative C->D

Caption: Synthesis of 1,2,3-triazole derivatives.

Procedure:

  • In a round-bottom flask, dissolve 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol (1 equivalent) and the desired organic azide (e.g., benzyl azide) (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Add sodium ascorbate (0.2 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 8-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Synthesis of Carbamate Derivatives (Potential Insecticides)

Carbamates are a well-known class of insecticides that act as acetylcholinesterase inhibitors. The hydroxyl group of the building block can be readily converted to a carbamate.

The carbamate moiety is a known pharmacophore for inhibiting acetylcholinesterase, an essential enzyme in the insect nervous system. The dichloropyridyl group can influence the compound's penetration of the insect cuticle and its interaction with the active site of the enzyme.[8]

A 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol C Carbamate Formation (DBTL, Toluene) A->C B Isocyanate B->C D Carbamate Derivative C->D

Caption: Synthesis of carbamate derivatives.

Procedure:

  • To a solution of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol (1 equivalent) in dry toluene, add the desired isocyanate (e.g., methyl isocyanate) (1.1 equivalents).

  • Add a catalytic amount of dibutyltin dilaurate (DBTL) (0.01 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocols for Agrochemical Screening

Once a library of derivatives has been synthesized, a systematic screening process is essential to identify lead compounds.

Herbicidal Activity Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of the synthesized compounds.

Procedure:

  • Pre-emergence:

    • Sow seeds of representative broadleaf (e.g., Amaranthus retroflexus) and grass (e.g., Echinochloa crus-galli) weeds in pots.

    • Apply the test compounds at various concentrations (e.g., 10, 50, 100 ppm) to the soil surface.

    • Maintain the pots in a greenhouse with controlled temperature and light conditions.

    • Assess the percentage of weed emergence and growth inhibition after 14-21 days.

  • Post-emergence:

    • Grow the weed species to the 2-3 leaf stage.

    • Apply the test compounds as a foliar spray at various concentrations.

    • Include a surfactant in the formulation to ensure proper leaf coverage.

    • Evaluate the percentage of plant necrosis and growth inhibition after 7-14 days.

Fungicidal Activity Screening

Objective: To assess the in vitro and in vivo antifungal activity of the synthesized compounds against key plant pathogens.

Procedure:

  • In vitro (Poisoned Food Technique):

    • Incorporate the test compounds at various concentrations into a molten potato dextrose agar (PDA) medium.

    • Pour the amended PDA into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Fusarium oxysporum, Botrytis cinerea).

    • Incubate the plates at an appropriate temperature.

    • Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a control.

  • In vivo (Detached Leaf Assay):

    • Excise leaves from healthy host plants (e.g., tomato for Phytophthora infestans).

    • Treat the leaves with a solution of the test compound.

    • After the leaves have dried, inoculate them with a spore suspension of the pathogen.

    • Incubate the leaves in a humid chamber.

    • Assess the lesion size and disease severity after 5-7 days.

Insecticidal Activity Screening

Objective: To determine the contact and ingestion toxicity of the synthesized compounds against common insect pests.

Procedure:

  • Contact Toxicity (Topical Application):

    • Apply a small droplet (e.g., 1 µL) of the test compound solution in a suitable solvent (e.g., acetone) to the dorsal thorax of the target insect (e.g., Spodoptera litura larvae, Myzus persicae adults).

    • Place the treated insects in a clean container with a food source.

    • Assess mortality after 24, 48, and 72 hours.

  • Ingestion Toxicity (Leaf Dip Assay):

    • Dip leaves of a suitable host plant into a solution of the test compound.

    • Allow the leaves to air dry.

    • Place the treated leaves in a Petri dish with the target insect larvae.

    • Record larval mortality and feeding inhibition over a period of 72 hours.

Conclusion

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is a highly valuable and versatile building block for the discovery of novel agrochemicals. Its straightforward synthesis via Sonogashira coupling and the reactivity of its propargyl alcohol moiety allow for the creation of diverse libraries of compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the potential of this scaffold in developing the next generation of herbicides, fungicides, and insecticides. The inherent bioactivity of the dichloropyridyl core, combined with the chemical diversity that can be introduced via the alkyne and alcohol functionalities, positions this building block as a key starting point for innovative agrochemical research.

References

  • Synthesis and herbicidal activities of 2-((3-pyridinyl)-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed, [Link]

  • Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety. PubMed, [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed, [Link]

  • Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. PubMed, [Link]

  • US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. PubMed, [Link]

  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. National Institutes of Health, [Link]

  • Current Chemistry Letters Synthesis of new distyrylpyridine analogues bearing amide substructure as effective insecticidal agen. Semantic Scholar, [Link]

  • Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Juniper Publishers, [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI, [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI, [Link]

  • Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed, [Link]

  • Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. DeepDyve, [Link]

  • Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. PsycEXTRA Dataset, [Link]

  • Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. PubMed, [Link]

  • Insecticidal activity of selective pyridine derivatives synthesized... ResearchGate, [Link]

  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. MDPI, [Link]

  • Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. ResearchGate, [Link]

  • synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Semantic Scholar, [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Institutes of Health, [Link]

  • CA2858025A1 - 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl).
  • CN1027259C - Improved process for preparation of 3,5,6-trichloropyridin-2-01.
  • EP2816031A1 - Method for manufacturing 2,3-Dichloropyridine.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications, [Link]

  • Sonogashira Coupling. Organic Chemistry Portal, [Link]

  • Sonogashira cross-coupling of 32 with propargyl alcohol.. ResearchGate, [Link]

  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. PubMed, [Link]

  • Sonogashira coupling. Wikipedia, [Link]org/wiki/Sonogashira_coupling)

Sources

Application Notes and Protocols: Biological Activity Screening of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of Pyridinyl Alkynes

The confluence of pyridine and alkyne moieties in a single molecular framework presents a compelling opportunity for the discovery of novel bioactive compounds. Pyridine derivatives are well-established pharmacophores, integral to a wide array of therapeutics exhibiting antimicrobial, antiviral, and anticancer properties. Similarly, natural and synthetic compounds containing an alkyne group, particularly propargyl alcohols, have demonstrated significant biological activities, including antibacterial and antifungal effects.

This guide provides a comprehensive framework for the systematic biological activity screening of a novel class of compounds: 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol and its derivatives. The strategic incorporation of a dichlorinated pyridine ring with a propargyl alcohol offers a unique chemical space for therapeutic exploration. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to efficiently assess the cytotoxic and antimicrobial potential of these promising molecules.

Rationale for Screening: A Multi-Faceted Approach

Given the established bioactivity of the core chemical motifs, a dual-pronged screening strategy targeting both cancer cell lines and a panel of pathogenic microbes is recommended.

  • Anticancer Potential: The dichloropyridine core is a known constituent in molecules with cytotoxic effects against various cancer cell lines. The rigid, linear alkyne linker can facilitate interactions with enzymatic active sites or intercalate with DNA, potentially leading to cell cycle arrest or apoptosis.

  • Antimicrobial Activity: Aromatic propargyl alcohols have shown promise as antibacterial and antifungal agents. The pyridine nitrogen can enhance solubility and bioavailability, while the chlorinated ring may contribute to membrane disruption or inhibition of essential microbial enzymes.

Proposed Synthesis of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Derivatives

A plausible and efficient method for the synthesis of the parent compound and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalysts cluster_product Product 2,5-dichloro-3-iodopyridine 2,5-dichloro-3-iodopyridine target_compound 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol 2,5-dichloro-3-iodopyridine->target_compound Sonogashira Coupling prop-2-yn-1-ol prop-2-yn-1-ol prop-2-yn-1-ol->target_compound Pd(PPh3)2Cl2 Pd(PPh₃)₂Cl₂ Pd(PPh3)2Cl2->target_compound CuI CuI CuI->target_compound Et3N Et₃N Et3N->target_compound

Caption: Proposed synthesis of the parent compound via Sonogashira coupling.

Protocol Outline:

  • To a solution of 2,5-dichloro-3-iodopyridine in a suitable solvent (e.g., THF or DMF), add prop-2-yn-1-ol.

  • Add the palladium catalyst (e.g., Pd(PPh3)2Cl2) and the copper(I) iodide (CuI) co-catalyst.

  • Add a base, typically an amine such as triethylamine (Et3N), to scavenge the HI produced during the reaction.

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product is isolated and purified using standard techniques such as column chromatography.

Derivatives can be synthesized by utilizing substituted propargyl alcohols or by further functionalization of the terminal hydroxyl group of the parent compound.

Experimental Protocols for Biological Activity Screening

The following protocols provide a detailed, step-by-step methodology for the primary screening of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol derivatives.

I. In Vitro Anticancer Screening: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

G A Seed cancer cells in 96-well plates B Incubate for 24 hours (cell adherence) A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture:

    • Maintain selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic drug (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Derivatives

CompoundDerivativeIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
1 Parent CompoundExperimental ValueExperimental ValueExperimental Value
2 Derivative AExperimental ValueExperimental ValueExperimental Value
3 Derivative BExperimental ValueExperimental ValueExperimental Value
Doxorubicin Positive ControlExperimental ValueExperimental ValueExperimental Value
II. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay:

G A Prepare serial dilutions of test compounds in 96-well plates B Inoculate wells with a standardized microbial suspension A->B C Incubate plates at the appropriate temperature and duration B->C D Visually or spectrophotometrically assess microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow of the broth microdilution assay.

Detailed Protocol:

  • Microorganism Preparation:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

    • Prepare a standardized inoculum of each microorganism in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the standardized microbial suspension.

    • Include a growth control well (microorganism in broth without compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast, or 30°C for 48-72 hours for molds.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Derivatives

CompoundDerivativeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 Parent CompoundExperimental ValueExperimental ValueExperimental Value
2 Derivative AExperimental ValueExperimental ValueExperimental Value
3 Derivative BExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin Bacterial ControlExperimental ValueExperimental ValueN/A
Fluconazole Fungal ControlN/AN/AExperimental Value

Self-Validation and Causality in Experimental Design

The integrity of the screening data relies on a self-validating experimental design.

  • Positive and Negative Controls: The inclusion of known cytotoxic drugs (doxorubicin) and antimicrobial agents (ciprofloxacin, fluconazole) serves as a positive control to validate assay performance. The vehicle control (DMSO) ensures that the observed effects are not due to the solvent.

  • Dose-Response Relationship: A clear dose-response relationship, where the biological effect increases with the concentration of the test compound, provides strong evidence of true activity.

  • Reproducibility: All experiments should be performed in triplicate and repeated on at least two separate occasions to ensure the reproducibility of the results.

  • Selectivity Index (for anticancer screening): To assess the potential for therapeutic window, promising anticancer compounds should be tested against a non-cancerous cell line (e.g., human fibroblasts). The selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) provides a measure of cancer-specific cytotoxicity.

Conclusion and Future Directions

This guide provides a robust starting point for the biological evaluation of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol derivatives. The initial screening data will be instrumental in identifying "hit" compounds with promising anticancer or antimicrobial activity. Subsequent steps in the drug discovery pipeline should include:

  • Secondary Screening: For promising anticancer agents, further assays to elucidate the mechanism of action (e.g., cell cycle analysis, apoptosis assays, kinase inhibition profiling) are warranted. For antimicrobial hits, determination of the minimum bactericidal or fungicidal concentration (MBC/MFC) and time-kill kinetics studies will provide deeper insights.

  • Structure-Activity Relationship (SAR) Studies: The data generated from the screening of a library of derivatives will be crucial for establishing SAR, guiding the rational design of more potent and selective analogs.

  • In Vivo Efficacy Studies: Compounds with potent in vitro activity and favorable preliminary toxicity profiles should be advanced to in vivo animal models to assess their efficacy and safety in a more complex biological system.

The systematic application of these protocols will undoubtedly accelerate the exploration of this novel chemical space and potentially lead to the discovery of new therapeutic agents.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eleventh Edition. CLSI.
  • Clinical and Laboratory Standards Institute. (2020). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard - Fourth Edition. CLSI.
  • Umaña, C., Arias, M., & Cabezas, J. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. [Link]

  • Patel, K., et al. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1635-1644. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

Application Notes and Protocols for High-Throughput Screening of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Pyridine Scaffold

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2] From kinase inhibitors in oncology to agents targeting central nervous system disorders, the pyridine scaffold continues to be a privileged structure in the quest for novel therapeutics.[3] High-throughput screening (HTS) is an indispensable tool for unlocking the full potential of pyridine-based compound libraries, enabling the rapid identification of promising hit molecules.[4]

This guide provides a comprehensive overview of the strategies and methodologies for conducting HTS campaigns focused on pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower you to design, execute, and interpret your screening experiments with confidence.

Chapter 1: Strategic Considerations for Screening Pyridine Libraries

The success of any HTS campaign hinges on a well-defined screening strategy. For pyridine-based libraries, two primary approaches can be employed: target-based screening and phenotypic screening. The choice between these strategies depends on the specific research question and the available knowledge about the biological system of interest.

Target-Based vs. Phenotypic Screening: A Dichotomy of Discovery
  • Target-Based Screening: This approach is hypothesis-driven and focuses on identifying compounds that interact with a specific, predetermined biological target, such as an enzyme or a receptor.[5] This strategy is advantageous when the molecular target of a disease is well-characterized. For pyridine-based compounds, which are known to interact with various kinases, a target-based screen against a specific kinase is a common and effective strategy.[6]

  • Phenotypic Screening: In contrast, phenotypic screening is an empirical approach that identifies compounds that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target.[5] This method is particularly powerful for discovering first-in-class medicines with novel mechanisms of action.[5] Given the diverse biological activities of pyridine derivatives, phenotypic screens can uncover unexpected therapeutic applications.

The optimal approach may involve a combination of both strategies. For instance, a phenotypic screen could identify a pyridine-based compound with interesting activity, followed by target deconvolution studies to identify its molecular target.[7]

Chapter 2: Assay Development and Validation: The Foundation of a Robust Screen

The quality of your HTS data is directly dependent on the quality of your assay. Rigorous assay development and validation are therefore critical steps that should not be overlooked. The National Center for Biotechnology Information (NCBI) provides an invaluable resource, the "Assay Guidance Manual," which outlines best practices for HTS assay development and validation.[8][9][10][11]

Key Principles of HTS Assay Validation

A robust HTS assay should be:

  • Biologically Relevant: The assay should accurately reflect the biological process being investigated.

  • Reproducible and Reliable: The assay should yield consistent results over time and across different assay plates.

  • Sensitive: The assay should be able to detect small changes in the biological response.

  • Amenable to Automation: The assay protocol should be compatible with robotic liquid handling systems.

The validation process typically involves assessing parameters such as signal window, coefficient of variation (%CV), and the Z'-factor.[12]

The Z'-Factor: A Critical Metric of Assay Quality

The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls in an HTS assay. It is a measure of the assay's suitability for high-throughput screening.

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor greater than 0.5 is generally considered the benchmark for a high-quality HTS assay.[7][13]

Chapter 3: High-Throughput Screening Assays for Pyridine-Based Compounds

A variety of HTS assays can be employed to screen pyridine-based compound libraries. The choice of assay will depend on the biological target and the desired endpoint.

Cell-Based Assays: Probing Cellular Phenotypes

Cell-based assays are powerful tools for assessing the effects of compounds on cellular processes such as proliferation, viability, and signaling.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] It is widely used to screen for cytotoxic compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the pyridine-based compounds from your library at various concentrations. Include appropriate positive (e.g., a known cytotoxic agent) and negative (e.g., vehicle control) controls.

  • Incubation: Incubate the plates for a duration appropriate for the cell line and the expected mechanism of action of the compounds (typically 24-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]

Causality Behind Experimental Choices:

  • Optimal Cell Density: It is crucial to determine the optimal cell seeding density to ensure that the cells are in the logarithmic growth phase during the assay. This can be determined by performing a cell titration experiment.

  • Compound Concentration: A dose-response curve should be generated for each compound to determine its IC50 value (the concentration at which it inhibits 50% of cell growth).

  • Incubation Time: The incubation time should be long enough to allow the compounds to exert their effects but not so long that the control cells become confluent.

Biochemical Assays: Interrogating Molecular Targets

Biochemical assays are used to measure the activity of a specific enzyme or the binding of a compound to a receptor. They are particularly well-suited for target-based screening.

Many pyridine-based compounds are known to be kinase inhibitors.[6] A variety of HTS-compatible kinase assay formats are available, including fluorescence-based, luminescence-based, and AlphaScreen assays.

Principle: These assays typically measure the phosphorylation of a substrate by a kinase. An inhibitor will reduce the amount of phosphorylation, leading to a decrease in the assay signal.

Step-by-Step Protocol (Generic Fluorescence-Based Assay):

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in an appropriate assay buffer.

  • Compound Addition: Add the pyridine-based compounds to the wells of a microplate.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This will generate a fluorescent signal that is proportional to the amount of phosphorylation.

  • Signal Reading: Read the fluorescence intensity using a microplate reader.

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP used in the assay can influence the apparent potency of ATP-competitive inhibitors. It is often set at or near the Km value of the kinase for ATP.[17]

  • Substrate Concentration: The substrate concentration should also be optimized to ensure that the assay is sensitive to inhibition.

  • Enzyme Concentration: The enzyme concentration should be titrated to determine the optimal concentration that gives a robust signal without depleting the substrate.[17]

Some pyridine derivatives have been shown to inhibit tubulin polymerization, making them potential anticancer agents. A tubulin polymerization assay can be used to screen for such compounds.[18]

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence. Inhibitors of tubulin polymerization will prevent this increase.

Step-by-Step Protocol (Turbidity-Based Assay):

  • Tubulin Preparation: Prepare a solution of purified tubulin in a polymerization buffer.

  • Compound Addition: Add the pyridine-based compounds to the wells of a microplate.

  • Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.[19]

  • Kinetic Reading: Monitor the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.[19]

Causality Behind Experimental Choices:

  • Tubulin Concentration: The concentration of tubulin should be above the critical concentration for polymerization to occur.

  • Temperature: Tubulin polymerization is a temperature-dependent process, and maintaining a constant temperature of 37°C is crucial for reproducible results.

Biophysical Assays: Characterizing Binding Interactions

Biophysical assays are used to directly measure the binding of a compound to a target protein. They are valuable tools for hit validation and for characterizing the mechanism of action of a compound.

SPR is a label-free technique that can be used to measure the kinetics and affinity of a binding interaction in real-time.[5][20]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (the pyridine compound) binds to an immobilized target protein.

ITC is a technique that measures the heat changes that occur upon the binding of a ligand to a protein.[21] It can be used to determine the binding affinity, stoichiometry, and thermodynamic parameters of an interaction.[4][22]

Chapter 4: Data Analysis and Hit Prioritization

Once the HTS data has been generated, it needs to be analyzed to identify "hits" – compounds that exhibit the desired biological activity.

Data Normalization and Quality Control

HTS data should be normalized to account for plate-to-plate and well-to-well variability. The Z'-factor should be calculated for each plate to ensure data quality.

Hit Selection

Hits are typically selected based on a predefined activity threshold. For example, compounds that inhibit a kinase by more than 50% at a certain concentration may be considered hits. Statistical methods, such as the Z-score or the strictly standardized mean difference (SSMD), can also be used for hit selection.[23]

Hit Confirmation and Prioritization

Primary hits should be re-tested to confirm their activity. Confirmed hits can then be prioritized for further characterization based on their potency, selectivity, and other properties. A common approach is to generate dose-response curves to determine the IC50 or EC50 of the compounds.

Chapter 5: Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows involved in HTS can greatly aid in understanding and communication.

Common Signaling Pathways Modulated by Pyridine-Based Kinase Inhibitors

Many pyridine-containing drugs target protein kinases, which are key regulators of cellular signaling pathways.[6] Dysregulation of these pathways is often implicated in diseases such as cancer.[6]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation TF->Proliferation PyridineInhibitor Pyridine-Based Kinase Inhibitor PyridineInhibitor->RAF e.g., RAF inhibitors PyridineInhibitor->MEK e.g., MEK inhibitors PyridineInhibitor->PI3K e.g., PI3K inhibitors PyridineInhibitor->mTOR e.g., mTOR inhibitors

Caption: A simplified diagram of common kinase signaling pathways often targeted by pyridine-based inhibitors.

A Generalized HTS Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign.

HTS_Workflow AssayDev 1. Assay Development & Validation PrimaryScreen 2. Primary HTS AssayDev->PrimaryScreen DataAnalysis 3. Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConfirmation 4. Hit Confirmation & Dose-Response DataAnalysis->HitConfirmation SecondaryAssays 5. Secondary Assays (e.g., Selectivity, MoA) HitConfirmation->SecondaryAssays LeadOp 6. Lead Optimization SecondaryAssays->LeadOp

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions involving electron-deficient pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high yields and purity with these notoriously difficult substrates. Here, we move beyond standard protocols to provide a deeper understanding of the reaction's intricacies, offering field-proven troubleshooting strategies and detailed experimental guides.

Introduction: The Challenge of Electron-Deficient Pyridines

The Sonogashira reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp) bonds.[1][2] However, when one of the coupling partners is an electron-deficient halopyridine, researchers often face a host of issues, including low or no product yield, catalyst deactivation, and significant side-product formation.

These challenges primarily stem from two factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring can make the crucial oxidative addition step of the catalytic cycle more difficult, particularly with less reactive halides like bromides and chlorides.[3]

This guide provides a structured approach to diagnosing and solving these common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with a halopyridine failing or giving low yields? This is often due to the pyridine nitrogen inhibiting the palladium catalyst. Additionally, the specific halide's reactivity (I > Br > Cl) and its position on the pyridine ring significantly impact the reaction's success.[4][5]

Q2: What is the most common side product, and how can I avoid it? The most frequent byproduct is the homocoupled alkyne, known as the Glaser-Hay byproduct.[6] This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. The most effective way to prevent this is by employing a copper-free Sonogashira protocol or by ensuring rigorously anaerobic conditions.[6][7]

Q3: Should I use a copper co-catalyst? While the traditional Sonogashira-Hagihara protocol uses a copper(I) co-catalyst to facilitate the reaction at milder temperatures, it is the main culprit behind alkyne homocoupling.[4][6] For sensitive or electron-deficient substrates, copper-free methods are often superior, though they may require more carefully selected ligands and conditions to achieve high yields.[8][9]

Q4: Which palladium source and ligand combination is best for these substrates? There is no single "best" combination, as the optimal choice is substrate-dependent. However, for challenging electron-deficient pyridines, catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are often successful.[3] These ligands promote the oxidative addition step and sterically hinder the pyridine nitrogen from deactivating the palladium center. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.

Q5: My starting material is being consumed, but I'm not getting the desired product. What could be happening? Besides Glaser coupling, two other common unproductive pathways are the dehalogenation of your pyridine starting material and the formation of palladium black (catalyst decomposition). Dehalogenation can occur at elevated temperatures or with certain base/solvent combinations. Catalyst decomposition suggests the ligand is not robust enough to stabilize the palladium species throughout the catalytic cycle.

Troubleshooting Guide

This section provides a systematic approach to overcoming common experimental hurdles.

Problem 1: Low to No Product Formation with Starting Material Recovery

This is a classic sign of catalyst inactivity or failure to initiate the catalytic cycle.

Root Cause Analysis & Solutions
  • Catalyst Inhibition by Pyridine Nitrogen: The pyridine substrate acts as a ligand, poisoning your catalyst.

    • Solution A: Employ Bulky, Electron-Rich Ligands. These ligands accelerate the rate-limiting oxidative addition step and their steric bulk prevents the pyridine nitrogen from coordinating to the palladium center.

    • Solution B: Increase Reaction Temperature. For less reactive halides (especially bromides), higher temperatures may be necessary to overcome the activation energy for oxidative addition.[5][10] However, this should be done cautiously as it can promote side reactions.

  • Poor Halide Reactivity: The reactivity order is I > Br > Cl. If you are using a bromopyridine, the reaction will be inherently slower than with an iodopyridine.[5]

    • Solution A: Switch to Iodopyridine. If synthetically feasible, converting the bromopyridine to the more reactive iodopyridine is often the most effective solution.

    • Solution B: Ligand and Catalyst Screening. For bromides and chlorides, a high-throughput screen of different palladium sources and ligands is recommended.

Recommended Ligands for Electron-Deficient Pyridines
Ligand NameStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich. Excellent for challenging cross-couplings.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos with different electronic properties.
P(t-Bu)₃ Tri(tert-butyl)phosphineVery electron-rich and sterically demanding. Effective but air-sensitive.
dppf 1,1'-Bis(diphenylphosphino)ferroceneA robust ligand, often used in a variety of cross-coupling reactions.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct

This indicates that the side reaction of alkyne dimerization is outcompeting the desired cross-coupling pathway.

Root Cause Analysis & Solutions
  • Copper- and Oxygen-Mediated Dimerization: This is the primary pathway for Glaser coupling.[6]

    • Solution A: Implement a Copper-Free Protocol. This is the most definitive solution. By removing the copper co-catalyst, you eliminate the primary mechanism for this side reaction.[7][9] This often requires a stronger organic base or an inorganic base like Cs₂CO₃ or K₂CO₃.

    • Solution B: Rigorous Degassing. If using a copper-catalyzed system is unavoidable, ensure your solvent and reaction setup are scrupulously deoxygenated. Using freeze-pump-thaw cycles (3-4 times) is more effective than simply bubbling argon through the solvent.

    • Solution C: Minimize Copper Catalyst Loading. Use the lowest possible catalytic amount of CuI (e.g., 1-2 mol%).

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues.

G start Low Yield or No Reaction? side_products Significant Side Products Observed? start->side_products catalyst_issue Potential Catalyst Inhibition or Low Reactivity side_products->catalyst_issue No glaser_check Is Alkyne Homocoupling (Glaser Product) Present? side_products->glaser_check Yes sol_ligand 1. Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) 2. Increase Temperature Cautiously 3. Switch to Iodo-Pyridine catalyst_issue->sol_ligand Action glaser_issue Copper-Mediated Homocoupling glaser_check->glaser_issue Yes dehalogenation_check Is Dehalogenation of Pyridine Observed? glaser_check->dehalogenation_check No sol_copper_free 1. Switch to Copper-Free Protocol 2. Rigorously Degas Reaction Mixture 3. Minimize CuI Loading glaser_issue->sol_copper_free Action dehalogenation_issue Proto-dehalogenation dehalogenation_check->dehalogenation_issue Yes sol_dehalogenation 1. Use a Milder Base 2. Lower Reaction Temperature 3. Use Slight Excess of Alkyne dehalogenation_issue->sol_dehalogenation Action

Caption: A decision tree for troubleshooting Sonogashira reactions.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 2-Bromopyridine

This protocol is a robust starting point for electron-deficient bromopyridines, utilizing a bulky phosphine ligand and an inorganic base to avoid Glaser coupling.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (to 0.2 M)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the 2-bromopyridine and the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

Catalytic Cycle Overview

Understanding the catalytic cycle is key to rational troubleshooting. Problems typically arise during the Oxidative Addition or Transmetalation steps.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle (if present) pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-X] pd0->pd_complex Oxidative Addition pd_alkyne [Ar-Pd(II)(L)₂-C≡CR] pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base, CuI) aryl_halide Ar-X (e.g., Halopyridine) aryl_halide->pd_complex

Caption: Simplified Sonogashira catalytic cycles.

References

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6396-6419. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Kuklin, A. A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 13(12), 3258-3277. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Kuklin, A. A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Diac, A. M., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Gulevich, A. V., et al. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. [Link]

  • Saha, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(2), 1259-1270. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link]

Sources

Preventing homocoupling of propargyl alcohol in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Homocoupling of Propargyl Alcohol

Welcome to our dedicated technical support resource for scientists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of propargyl alcohol homocoupling in Sonogashira reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the Sonogashira reaction, and why is it a problem with propargyl alcohol?

A1: Homocoupling is a common side reaction in copper-catalyzed Sonogashira couplings where the terminal alkyne—in this case, propargyl alcohol—reacts with itself to form a symmetrical diacetylene (a 1,4-butynediol). This process, also known as Glaser or Glaser-Hay coupling, consumes your starting alkyne and generates an undesired byproduct, which complicates purification and reduces the yield of your target cross-coupled product.[1][2][3]

The reaction is an oxidative process, facilitated by the copper(I) cocatalyst in the presence of an oxidant, typically oxygen.[1][2] The in situ-formed copper acetylide undergoes oxidation, leading to dimerization.[2] This side reaction is particularly problematic when the starting alkyne is valuable or synthesized through a multi-step process.[2]

Q2: What is the underlying mechanism of this homocoupling side reaction?

A2: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Homocoupling occurs within the copper cycle. The key steps are:

  • Deprotonation: The amine base deprotonates the terminal alkyne, which is facilitated by coordination to a copper(I) species.

  • Copper Acetylide Formation: This results in the formation of a copper acetylide intermediate.

  • Oxidation & Dimerization: In the presence of oxygen, this copper acetylide intermediate is oxidized, leading to the formation of a radical species that rapidly dimerizes to yield the butadiyne diol byproduct.

The desired Sonogashira cross-coupling pathway requires this same copper acetylide intermediate to undergo transmetalation with the palladium complex. Therefore, the key to preventing homocoupling is to favor the rate of transmetalation over the rate of oxidative dimerization.

Sonogashira_vs_Glaser

Q3: When should I choose a copper-catalyzed versus a copper-free Sonogashira protocol?

A3: The choice depends on your substrate's sensitivity, the scalability of the reaction, and tolerance for potential side products.

  • Choose Copper-Catalyzed when:

    • You are working with less reactive aryl halides (e.g., chlorides or some bromides). The copper cocatalyst significantly increases the reaction rate.[1]

    • You can rigorously maintain an inert, oxygen-free atmosphere.

    • The reaction can be performed under mild conditions (e.g., room temperature).[1][5]

  • Choose Copper-Free when:

    • Homocoupling is a persistent and significant issue. This is the most direct way to eliminate the Glaser coupling pathway.[1][3]

    • Your substrate or other functional groups are sensitive to copper salts.[1]

    • You are working on a larger scale where rigorous deoxygenation might be challenging.

    • Note that copper-free reactions may require more forcing conditions (higher temperatures), more reactive palladium catalysts, or specific ligands to achieve good yields.[4]

Decision_Workflow

Troubleshooting Guide

Problem: My reaction yields a significant amount of the homocoupled 1,4-butynediol byproduct.
Probable CauseRecommended Solution & Scientific Rationale
Oxygen Contamination in a Copper-Catalyzed System Solution: Implement rigorous anaerobic techniques. The Glaser coupling is an oxidative process. Even trace amounts of oxygen can facilitate this side reaction.[1][2] Actionable Steps: 1. Solvent Degassing: Use a "freeze-pump-thaw" method (at least 3 cycles) for all solvents, especially amine bases. Alternatively, sparge solvents vigorously with an inert gas (Argon or Nitrogen) for at least 30 minutes. 2. Inert Atmosphere: Assemble your reaction vessel under a positive pressure of inert gas. Use glassware that has been flame-dried or oven-dried to remove adsorbed moisture and air. 3. Reagent Handling: Ensure all reagents, including the propargyl alcohol, are handled under an inert atmosphere.
Suboptimal Reaction Conditions (Base, Ligand, Solvent) Solution: Optimize the reaction parameters to favor the cross-coupling kinetics over the homocoupling pathway. Actionable Steps: 1. Base Selection: Secondary amines like diisopropylamine or piperidine are often effective.[1] Avoid using an excessive amount of base, as it can sometimes promote side reactions. 2. Ligand Choice: Bulky, electron-rich phosphine ligands on the palladium catalyst can accelerate the rate-determining transmetalation and subsequent reductive elimination steps, outcompeting the homocoupling.[4][6] Consider ligands like P(t-Bu)₃ or others based on your specific substrates.[6] 3. Solvent Influence: The choice of solvent can be critical. While THF and DMF are common, sometimes a switch is necessary. For instance, DMSO has been shown to be an excellent solvent in some palladium-free, copper-catalyzed systems.[7]
High Relative Concentration of Copper Acetylide Solution: Reduce the steady-state concentration of the reactive copper acetylide intermediate.[2] Actionable Steps: 1. Slow Addition: Instead of adding all the propargyl alcohol at the beginning of the reaction, add it slowly over several hours using a syringe pump. This keeps its concentration low, minimizing the chance of dimerization.[2]
Inherent Reactivity Favoring Homocoupling Solution: Switch to a copper-free protocol. This is the most definitive way to prevent Glaser coupling.[1][3][8] Actionable Steps: 1. Catalyst System: Employ a suitable palladium catalyst system, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often with a higher catalyst loading than copper-cocatalyzed reactions.[4] 2. Base/Solvent: A common system is an amine base (like triethylamine or diisopropylamine) often used as the solvent or in high concentration.[1]

Recommended Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira of Propargyl Alcohol under Strictly Anaerobic Conditions

This protocol is designed to minimize homocoupling by rigorously excluding oxygen.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Propargyl alcohol (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Diisopropylamine (5 mL, degassed)

  • THF (5 mL, anhydrous and degassed)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add the aryl halide, PdCl₂(PPh₃)₂, and CuI to the flask.

  • Solvent Addition: Add the degassed THF and degassed diisopropylamine via cannula or a gas-tight syringe.

  • Degassing: Stir the resulting mixture and subject it to another brief vacuum/argon backfill cycle (3 times) to ensure all components are deoxygenated.

  • Substrate Addition: Slowly add the propargyl alcohol to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat gently to 40-50 °C if necessary) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Robust Copper-Free Sonogashira of Propargyl Alcohol

This protocol eliminates the possibility of Glaser coupling by omitting the copper cocatalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Propargyl alcohol (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(t-Bu)₃).[4]

  • Triethylamine or Diisopropylamine (10 mL)

Procedure:

  • Vessel Preparation: To a screw-cap vial or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide and the palladium catalyst.

  • Solvent/Base Addition: Add the amine (which acts as both the base and solvent).

  • Inert Atmosphere: Purge the vessel with argon or nitrogen for 5-10 minutes.

  • Substrate Addition: Add the propargyl alcohol to the mixture.

  • Reaction: Seal the vessel and heat the reaction to 60-80 °C. The reaction may require higher temperatures and longer reaction times compared to the copper-catalyzed version. Monitor progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water or brine to remove the amine salt. Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896–6932. [Link]

  • Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6932. [Link]

  • Slezińska, P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 283-294. [Link]

  • Markiewicz, B., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Applied Materials & Interfaces, 12(4), 4887-4896. [Link]

  • Köllhofer, A., et al. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 71(25), 9495–9505. [Link]

  • Sreedevi, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5089-5111. [Link]

  • Copper-free Sonogashira coupling. (2008). The reaction monitoring blog. [Link]

  • Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4834. [Link]

  • Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave. (2011). Molecules, 16(7), 5521-5532. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection and troubleshooting for reactions involving 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for navigating the complexities of cross-coupling with this specific substrate. As Senior Application Scientists, we have structured this guide to address the most common challenges, from achieving regioselectivity to overcoming catalyst inhibition and minimizing side reactions.

Understanding the Substrate: A Molecule with Multiple Reactive Sites

The primary challenge in designing a successful cross-coupling reaction with 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol lies in its multifunctional nature. A clear understanding of its reactive sites is the first step toward a successful experiment.

  • C2-Chloride: This position is electronically activated due to its proximity to the electron-withdrawing pyridine nitrogen. In many palladium-catalyzed cross-coupling reactions, this C-Cl bond is inherently more reactive and susceptible to oxidative addition.[1][2]

  • C5-Chloride: This position is more sterically accessible but generally less electronically activated than the C2 position. Selective functionalization at C5 is often a synthetic goal but can be challenging to achieve.

  • Propargyl Alcohol Moiety: The hydroxyl group and the alkyne present potential challenges. The alcohol can coordinate to the metal center, and the alkyne, while internal, could participate in or be degraded by side reactions under certain conditions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex ox_add Oxidative Addition pd2_biaryl Ar-Pd(II)-Ar' L₂ pd2_complex->pd2_biaryl transmetal Transmetalation pd2_biaryl->pd0 product Ar-Ar' (Coupled Product) pd2_biaryl->product red_elim Reductive Elimination aryl_halide Ar-X (Your Substrate) aryl_halide->pd0 boronic_acid Ar'-B(OR)₂ boronic_acid->pd2_complex base Base base->pd2_complex Troubleshooting_Flowchart start Reaction Issue: Low or No Conversion q1 Is the reaction fully deoxygenated? start->q1 sol1 Degas solvents again. Use fresh, high-purity inert gas. q1->sol1 No q2 Is the catalyst system appropriate for a pyridyl chloride? q1->q2 Yes sol1->q2 sol2 Switch to a modern precatalyst with bulky ligands (e.g., XPhos Pd G3, PEPPSI-IPr). q2->sol2 No q3 Are the base and solvent correct? q2->q3 Yes sol2->q3 sol3 For Suzuki, try K₃PO₄ or Cs₂CO₃. Ensure base is finely powdered and solvents are anhydrous. q3->sol3 No q4 Is the boronic acid (or other partner) stable and pure? q3->q4 Yes sol3->q4 sol4 Check purity of coupling partner. Consider using boronate esters for improved stability. q4->sol4 No end Re-run optimized reaction. q4->end Yes sol4->end

Sources

Validation & Comparative

A Comparative Analysis of Pyridine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold stands as a cornerstone in the design of kinase inhibitors, prized for its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[1] This guide provides an in-depth comparative analysis of various classes of pyridine-based kinase inhibitors, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in drug discovery and development.

The Enduring Significance of the Pyridine Moiety in Kinase Inhibition

The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, anchoring the inhibitor to the kinase's hinge region, a critical interaction for potent inhibition.[2] The versatility of the pyridine core allows for chemical modifications at multiple positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of a wide array of pyridine-containing kinase inhibitors, including several FDA-approved drugs that have transformed the landscape of cancer therapy.[2]

A Comparative Look at Key Classes of Pyridine-Based Kinase Inhibitors

This section delves into the structure, mechanism of action, and comparative performance of prominent classes of pyridine-based kinase inhibitors.

Aminopyridines: Foundational Scaffolds with Broad Applications

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, effectively engaging the kinase hinge region.[3] Modifications to this core structure have yielded inhibitors with varying selectivity profiles.

Structure-Activity Relationship (SAR): The potency and selectivity of aminopyridine inhibitors are heavily influenced by the substituents on the pyridine ring and the amino group. For instance, the introduction of a methyl group on the pyridine scaffold has been shown to markedly improve selectivity.[3] Functionalization of the 3-amino group can rapidly enhance inhibitory activity, while the introduction of a substituted heteroaromatic ring at the 5-position is key to achieving optimal selectivity over related kinases.[4]

Comparative Data:

CompoundPrimary Target(s)IC50 (nM)Selectivity Score (S(50%))Reference
Compound 26VRK11500.04[3]
Prototype 5VRK1-0.25[3]
BI-D1870Multiple-0.19[3]
LDN-214117 (Compound 10)ALK2PotentHigh[5]
Compound 15ALK2, ALK3~3.5Moderate[5]
Pyrazolopyridines: Privileged Scaffolds in Oncology

Pyrazolopyridines have emerged as a "privileged scaffold" in kinase inhibitor design, with several compounds receiving regulatory approval or advancing to late-stage clinical trials.[5] This class of inhibitors targets a range of kinases implicated in cancer, including RET, MET, and PIM kinases.

Structure-Activity Relationship (SAR): The pyrazolopyridine core effectively mimics the purine ring of ATP, forming strong hydrogen bonds with the kinase hinge. The nitrogen atoms in the pyrazole and pyridine rings play crucial roles in these interactions. Substitutions at various positions on the bicyclic system allow for the optimization of potency and selectivity. For example, the addition of a methyl group at the C-3 position of an azaindazole core significantly improves activity against PIM kinases.[5]

Comparative Data:

CompoundPrimary Target(s)IC50 (µM)Reference
Frag-1PIM-1, PIM-2, PIM-31.3, 6, 1.8[5]
Frag-2PIM-1, PIM-2, PIM-30.2, 0.8, 0.3[5]
Pyridopyrimidines: Versatile Cores Targeting Key Cancer Drivers

The pyridopyrimidine ring system is another vital core in the development of kinase inhibitors, demonstrating activity against enzymes like EGFR and CDKs.[6] Its structural similarity to the DNA nucleus also contributes to its anticancer properties.[6]

Structure-Activity Relationship (SAR): The inhibitory potency of pyridopyrimidines can be modulated by various substitutions. For instance, the introduction of a phenyl group at the 6-position with ortho substituents can influence selectivity.[7] The nature of the substituent at the 7-position can also be modified to enhance solubility and cell-based activity.[8]

Comparative Data:

CompoundPrimary Target(s)IC50 (µM)Reference
Pyrazol-1-yl pyridopyrimidine 5HeLa, MCF-7, HepG-2 (cellular)9.27, 7.69, 5.91[]
PD-089828 (4b)FGFr, PDGFr-[7]
PD-161570 (6c)FGFr, PDGFr-[7]

FDA-Approved Pyridine-Based Kinase Inhibitors

The clinical success of pyridine-based kinase inhibitors is underscored by the number of FDA-approved drugs that incorporate this scaffold. These therapies have significantly improved outcomes for patients with various cancers.

Drug Name (Brand Name)Primary Kinase Target(s)Approved Indication(s) (Selected)Reference
Imatinib (Gleevec)BCR-ABL, c-Kit, PDGFRChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors[1][10]
Nilotinib (Tasigna)BCR-ABLChronic Myeloid Leukemia[10]
Crizotinib (Xalkori)ALK, ROS1, METNon-Small Cell Lung Cancer[10]
Abemaciclib (Verzenio)CDK4, CDK6Breast Cancer[2]
Palbociclib (Ibrance)CDK4, CDK6Breast Cancer[2]
Ribociclib (Kisqali)CDK4, CDK6Breast Cancer[2]
Acalabrutinib (Calquence)BTKMantle Cell Lymphoma, Chronic Lymphocytic Leukemia[2]
Asciminib (Scemblix)ABL1 (allosteric)Chronic Myeloid Leukemia[2]
Neratinib (Nerlynx)EGFR, HER2, HER4Breast Cancer[2]
Pexidartinib (Turalio)CSF1RTenosynovial Giant Cell Tumor[2]
Pralsetinib (Gavreto)RETNon-Small Cell Lung Cancer, Thyroid Cancer[2]
Selpercatinib (Retevmo)RETNon-Small Cell Lung Cancer, Thyroid Cancer[2]
Ripretinib (Qinlock)KIT, PDGFRAGastrointestinal Stromal Tumors[2]
Alpelisib (Piqray)PI3KαBreast Cancer[2]
Lorlatinib (Lorbrena)ALK, ROS1Non-Small Cell Lung Cancer[2]
Sonidegib (Odomzo)SMOBasal Cell Carcinoma[2]
Sotorasib (Lumakras)KRAS G12CNon-Small Cell Lung Cancer[2]
ErdafitinibFGFR1-4Urothelial Carcinoma[11]
PemigatinibFGFR1-3Cholangiocarcinoma[11]
FutibatinibFGFR1-4Cholangiocarcinoma[11]
InfigratinibFGFR1-3Cholangiocarcinoma[11]

Key Signaling Pathways Targeted by Pyridine-Based Inhibitors

Understanding the signaling pathways dysregulated in disease is crucial for the rational design and application of kinase inhibitors. The following diagrams illustrate some of the key pathways targeted by pyridine-based inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor Pyridine-Based EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF VEGF->VEGFR Inhibitor Pyridine-Based VEGFR Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and its inhibition.

BCR_ABL_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Leukemogenesis Cell Proliferation, Survival, Inhibition of Apoptosis RAS_RAF_MEK_ERK->Leukemogenesis PI3K_AKT_mTOR->Leukemogenesis JAK_STAT->Leukemogenesis Inhibitor Pyridine-Based BCR-ABL Inhibitor Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and its inhibition.

PIM1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PIM1 PIM-1 BAD BAD PIM1->BAD c_Myc c-Myc PIM1->c_Myc Cell_Cycle Cell Cycle Progression PIM1->Cell_Cycle Bcl_XL Bcl-xL BAD->Bcl_XL Apoptosis Apoptosis Bcl_XL->Apoptosis Transcription Gene Transcription c_Myc->Transcription Cytokines Cytokines (e.g., IL-3) STATs JAK/STAT Pathway Cytokines->STATs STATs->PIM1 Inhibitor Pyridine-Based PIM-1 Inhibitor Inhibitor->PIM1

Caption: Simplified PIM-1 signaling pathway and its inhibition.

Experimental Protocols for Inhibitor Characterization

The following section provides detailed, step-by-step methodologies for key experiments used to characterize pyridine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12]

Workflow Diagram:

ADP_Glo_Workflow A 1. Kinase Reaction: Kinase, Substrate, ATP, and Inhibitor B 2. Add ADP-Glo™ Reagent: Terminate kinase reaction and deplete remaining ATP A->B C 3. Add Kinase Detection Reagent: Convert ADP to ATP B->C D 4. Luciferase/Luciferin Reaction: ATP produces light C->D E 5. Measure Luminescence D->E MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Inhibitor (various concentrations) A->B C 3. Add MTT Reagent and incubate B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance at 570 nm D->E Western_Blot_Workflow A 1. Cell Lysis and Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking and Antibody Incubation C->D E 5. Detection and Imaging D->E

Caption: General workflow for Western blotting.

Protocol:

  • Sample Preparation: Treat cells with the pyridine-based inhibitor for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-EGFR, p-AKT, p-ERK) and an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon inhibitor treatment.

Conclusion and Future Directions

Pyridine-based scaffolds continue to be a rich source for the discovery of novel and effective kinase inhibitors. The comparative analysis presented in this guide highlights the diversity of these inhibitors in terms of their chemical structures, target kinases, and mechanisms of action. The provided experimental protocols offer a practical framework for researchers to characterize and compare the performance of their own compounds.

Future research in this area will likely focus on the development of inhibitors with improved selectivity to minimize off-target effects and associated toxicities. The exploration of novel pyridine-based scaffolds and the application of structure-based drug design will be crucial in this endeavor. Furthermore, a deeper understanding of the complex signaling networks within cells will enable the rational design of combination therapies that can overcome drug resistance and provide more durable clinical responses.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014, August 7). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024, July 18). Future Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011, April 14). PubMed. Retrieved January 26, 2026, from [Link]

  • KINOMEscan data. (2018, January 18). HMS LINCS Project. Retrieved January 26, 2026, from [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. (n.d.). Oncotarget. Retrieved January 26, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 26, 2026, from [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. (2019, December 17). Pharmacological Research. Retrieved January 26, 2026, from [Link]

  • LINCS KinomeScan Kinase Inhibitor Targets Dataset. (n.d.). Ma'ayan Lab. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 3). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022, December 10). bioRxiv. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019, December 20). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK]. (a) Phosphorylated... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19). ACS Publications. Retrieved January 26, 2026, from [Link]

  • A list of drugs approved by the US FDA for cancer treatment with their... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Arsenic Trioxide and the MNK1 Inhibitor AUM001 Exert Synergistic Anti-Glioblastoma Effects by Modulating Key Translational, Cell Cycle, and Transmembrane Transport Pathways. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025, April 17). PubMed. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 25). PubMed. Retrieved January 26, 2026, from [Link]

  • Accelerating the Progress of Kinase Inhibitors in Oncology. (2024, May 14). Applied Clinical Trials Online. Retrieved January 26, 2026, from [Link]

  • PrPC-Neutralizing Antibody Confers an Additive Benefit in Combination with 5-Fluorouracil in KRAS-Mutant Colorectal Cancer Models, Associated with Reduced RAS-GTP and AKT/ERK Phosphorylation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved January 26, 2026, from [Link]

  • The VEGF Molecular Signalling Pathway Mechanism Explained. (2023, February 24). Medium. Retrieved January 26, 2026, from [Link]

  • PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. (2025, November 25). NCBI. Retrieved January 26, 2026, from [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

Sources

Comparing reactivity of 3-bromo vs 3-iodo-2,5-dichloropyridine in couplings

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-2,5-dichloropyridine in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,5-dichloropyridine core is a prevalent motif in numerous biologically active molecules, and its further elaboration via cross-coupling reactions is a common synthetic strategy. The choice of the leaving group at the 3-position, typically a bromine or an iodine atom, significantly impacts the reaction efficiency, catalyst selection, and overall synthetic route design. This guide provides an in-depth, objective comparison of the reactivity of 3-bromo-2,5-dichloropyridine and 3-iodo-2,5-dichloropyridine in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This analysis is grounded in fundamental mechanistic principles and supported by established experimental observations from the scientific literature.

Theoretical Underpinnings: The Decisive Role of the Carbon-Halogen Bond

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining step: the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required to cleave the carbon-halogen (C-X) bond is a critical factor influencing the kinetics of this step. The general trend in bond dissociation energies (BDEs) for aryl halides is C-Cl > C-Br > C-I.[1][2] Consequently, the reactivity follows the inverse trend: C-I > C-Br > C-Cl.[3]

The weaker C-I bond in 3-iodo-2,5-dichloropyridine allows for a lower activation energy barrier for oxidative addition compared to the C-Br bond in 3-bromo-2,5-dichloropyridine. This fundamental difference in reactivity translates to several practical advantages for the iodo-substituted substrate, including milder reaction conditions (lower temperatures), shorter reaction times, and often, higher yields.

Comparative Performance in Key Cross-Coupling Reactions

While a direct head-to-head comparison of these two specific substrates under identical conditions is not extensively documented in a single study, we can infer their relative performance based on the vast body of literature on cross-coupling reactions of halopyridines. The following sections provide an expert analysis of the expected outcomes and recommended starting conditions for each reaction type.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron reagent, is one of the most widely used cross-coupling reactions.[4]

Feature3-Iodo-2,5-dichloropyridine3-Bromo-2,5-dichloropyridineRationale
Reaction Temperature Lower (e.g., RT to 80 °C)Higher (e.g., 80 to 120 °C)Lower C-I bond dissociation energy facilitates oxidative addition at lower temperatures.
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 4-24 hours)Faster oxidative addition leads to a higher turnover frequency for the catalyst.
Catalyst Loading Lower (e.g., 0.5-2 mol%)Higher (e.g., 2-5 mol%)Higher reactivity of the C-I bond often allows for lower catalyst loadings to achieve full conversion.
Yield Generally higherGenerally lower to comparableMilder conditions for the iodo-substrate can lead to fewer side reactions and decomposition, often resulting in higher isolated yields.
Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often sufficient.May require more electron-rich and bulky ligands (e.g., Buchwald-type ligands) to promote oxidative addition.[5]The less reactive C-Br bond necessitates a more activated catalytic system.

This protocol provides a starting point for comparing the two substrates. Optimization of temperature, base, and solvent may be required.

Materials:

  • 3-Halo-2,5-dichloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with a suitable ligand (e.g., SPhos, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halo-2,5-dichloropyridine, arylboronic acid, palladium catalyst (and ligand, if separate), and base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80 °C for the iodo-substrate, 100 °C for the bromo-substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[6][7]

Feature3-Iodo-2,5-dichloropyridine3-Bromo-2,5-dichloropyridineRationale
Reaction Temperature Lower (e.g., RT to 60 °C)Higher (e.g., 60 to 100 °C)The C-I bond's higher reactivity allows for milder conditions.
Reaction Time ShorterLongerFaster oxidative addition leads to quicker consumption of starting materials.
Catalyst System Standard Pd/Cu catalysts are highly effective.May require higher catalyst loadings or more specialized ligands.The less reactive C-Br bond benefits from a more active catalyst system.
Yield Generally highGood to high, but may be more substrate-dependentThe iodo-substrate is generally more reliable across a broader range of alkynes.

This protocol is a standard starting point for the Sonogashira coupling of halopyridines.[1][8]

Materials:

  • 3-Halo-2,5-dichloropyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halo-2,5-dichloropyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed solvent, the base, and finally the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C for the iodo-substrate, 80 °C for the bromo-substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[9][10]

Feature3-Iodo-2,5-dichloropyridine3-Bromo-2,5-dichloropyridineRationale
Reaction Temperature LowerHigherLower C-I BDE facilitates the initial oxidative addition.
Reaction Time ShorterLongerFaster catalytic turnover.
Catalyst System Can often be achieved with earlier generation Buchwald or Hartwig ligands.Typically requires more advanced, bulky, and electron-rich ligands (e.g., XPhos, RuPhos) for high efficiency.[11]The more challenging oxidative addition of the C-Br bond necessitates a more sophisticated catalytic system.
Yield Generally highGood to high, but highly dependent on the choice of ligand and base.The higher reactivity of the iodo-substrate can lead to more consistent results.

This protocol provides a robust starting point for the amination of the target substrates.[12]

Materials:

  • 3-Halo-2,5-dichloropyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand (e.g., Xantphos or a suitable Buchwald ligand, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol, 1.4 equiv)

  • Solvent (e.g., toluene or 1,4-dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, ligand, and base.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add the degassed solvent, followed by the 3-halo-2,5-dichloropyridine and the amine.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C for the iodo-substrate, 110 °C for the bromo-substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Mechanistic Insights and Visualizations

Understanding the catalytic cycles for these reactions provides a clear rationale for the observed reactivity differences. The initial oxidative addition step is where the C-X bond is broken, and thus, where the difference in bond energy between C-Br and C-I has the most significant impact.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) RATE DETERMINING Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(OR)L2:e->Pd(0)L2:w Ar-Ar' Ar-Ar' Ar-Pd(II)(OR)L2->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2:e->Pd(0)L2:w Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Reductive Elimination CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Alkyne Coordination (R-C≡CH, Base) Cu-C≡CR->Ar-Pd(II)(X)L2 Cu-C≡CR->CuX

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L2:e->Pd(0)L2:w Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2 Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk flask with solids (Aryl halide, Coupling partner, Catalyst, Base) B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent(s) and liquid reagents B->C D Heat to desired temperature with vigorous stirring C->D E Monitor progress by TLC / LC-MS D->E F Cool to room temperature and quench reaction E->F G Aqueous workup (e.g., dilute, wash with water/brine) F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I Final Product Final Product I->Final Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Recommendations

The choice between 3-bromo- and 3-iodo-2,5-dichloropyridine for cross-coupling reactions is a classic trade-off between substrate cost/availability and reactivity.

  • 3-Iodo-2,5-dichloropyridine is the superior substrate in terms of reactivity. It consistently allows for milder reaction conditions, shorter reaction times, and often higher yields across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. For complex, multi-step syntheses where maximizing yield and minimizing harsh conditions are paramount, the iodo-derivative is the recommended choice.

  • 3-Bromo-2,5-dichloropyridine , while less reactive, is a more cost-effective and often more readily available starting material. Its successful use in cross-coupling reactions is well-established but typically requires more forcing conditions (higher temperatures and longer reaction times) and often necessitates the use of more sophisticated and expensive catalytic systems, particularly advanced phosphine ligands.

For drug development professionals, the decision will hinge on the specific project goals. In early-stage discovery, where rapid access to a diverse range of analogues is crucial, the higher reactivity of the iodo-compound may be advantageous. For process development and scale-up, the economic benefits of the bromo-derivative may outweigh the need for more optimized and potentially more costly reaction conditions. Ultimately, a clear understanding of the principles outlined in this guide will enable the informed selection of the optimal substrate and reaction conditions to achieve the desired synthetic outcomes efficiently and reliably.

References

  • Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(33), 13698-13712. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Hartwig, J. F. (2008). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • Al-Zoubi, R. M. (2014). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Request PDF. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6613. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Knapp, D. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ACS Catalysis, 5(5), 3144-3161. [Link]

  • Chen, C.-Y., & Cheng, C.-H. (2012). Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. ResearchGate. [Link]

  • Maruoka, H., et al. (2020). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Journal of Organic Chemistry, 85(15), 9832-9841. [Link]

  • Silva, F. C. D., & de Souza, M. C. B. V. (2011). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Request PDF. [Link]

  • El-Boraey, H. A. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 7(64), 40356-40373. [Link]

  • Gîrbea, A.-S., et al. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 25(21), 5086. [Link]

  • Farkas, J., & Vágó, I. (2012). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Zhu, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Franck, R., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. [Link]

Sources

Navigating the Structure-Activity Landscape of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the quest for novel therapeutic agents with enhanced potency and selectivity is perpetual. The strategic exploration of structure-activity relationships (SAR) serves as a fundamental compass, guiding medicinal chemists in the rational design of promising drug candidates. This guide delves into the intricate SAR of 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol and its analogs, a chemical scaffold holding significant potential for targeted therapies. By systematically dissecting the contributions of its core components—the dichloropyridine ring and the propargyl alcohol moiety—we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the biological activity of this promising class of compounds.

The Chemical Scaffolds of Interest: Dichloropyridines and Propargyl Alcohols

The 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol scaffold is a composite of two key pharmacophores that have independently demonstrated significant biological activities. The pyridine ring, a ubiquitous heterocycle in medicinal chemistry, is a core component of numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in various interactions with biological targets. The dichloro-substitution pattern on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity and overall efficacy.[2]

The propargyl alcohol moiety, containing a reactive terminal alkyne and a hydroxyl group, is another versatile functional group in drug design.[3] The triple bond can participate in various chemical transformations, enabling the synthesis of diverse analogs. Furthermore, propargyl alcohols have been identified in a range of biologically active molecules, including those with anticancer and antimicrobial properties.[4] The hydroxyl group can serve as a hydrogen bond donor or acceptor and can be a site for further derivatization to modulate solubility and pharmacokinetic properties.

A Proposed Synthetic Pathway: The Sonogashira Coupling

The synthesis of 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol and its analogs can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling.[5][6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Synthetic_Workflow 2,5-Dichloropyridine 2,5-Dichloropyridine Halogenation Halogenation (e.g., NBS, I2) 2,5-Dichloropyridine->Halogenation 3-Halo-2,5-dichloropyridine 3-Halo-2,5-dichloropyridine Halogenation->3-Halo-2,5-dichloropyridine Sonogashira_Coupling Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) 3-Halo-2,5-dichloropyridine->Sonogashira_Coupling Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Sonogashira_Coupling Target_Compound 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Sonogashira_Coupling->Target_Compound Analog_Synthesis Analog Synthesis Target_Compound->Analog_Synthesis Analogs Analogs Analog_Synthesis->Analogs

Caption: General synthetic workflow for 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol and its analogs.

Experimental Protocol: Sonogashira Coupling
  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-halo-2,5-dichloropyridine (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst Addition: To the solution, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.1 eq).

  • Base Addition: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol.

Comparative Analysis of Analog Performance: A Hypothetical SAR Study

To elucidate the structure-activity relationship, a library of analogs should be synthesized by systematically modifying different parts of the parent molecule. The following sections outline key modifications and their potential impact on biological activity, presented in a comparative framework.

Part 1: Modifications of the Dichloropyridine Ring

The electronic and steric properties of the pyridine ring can be fine-tuned by altering the substitution pattern.

Table 1: Hypothetical Biological Activity of Dichloropyridine Ring Analogs

Compound IDR⁴Biological Activity (IC₅₀, µM)
Parent HClHCl5.0
Analog 1a FClHCl3.2
Analog 1b OCH₃ClHCl8.5
Analog 1c HFHCl6.8
Analog 1d HClFCl4.1
Analog 1e HHHCl12.0
  • Rationale for Modifications:

    • Electron-withdrawing vs. Electron-donating groups: Replacing a chlorine atom with a more electronegative fluorine (Analog 1a) could enhance activity by altering the pKa of the pyridine nitrogen or by forming specific interactions with the target. Conversely, an electron-donating methoxy group (Analog 1b) might decrease activity.

    • Positional Isomers: Shifting the position of the chloro or fluoro substituents (Analogs 1c, 1d) will probe the steric and electronic requirements of the binding pocket.

    • Monochloro Analog: Removing one of the chlorine atoms (Analog 1e) will help to determine the importance of the dichloro substitution pattern for activity.

Part 2: Modifications of the Propargyl Alcohol Moiety

The propargyl alcohol side chain offers several points for modification to explore its role in target engagement and to modulate physicochemical properties.

Table 2: Hypothetical Biological Activity of Propargyl Alcohol Moiety Analogs

Compound IDR⁵R⁶Biological Activity (IC₅₀, µM)
Parent HOH5.0
Analog 2a CH₃OH7.8
Analog 2b PhOH15.2
Analog 2c HOCH₃9.5
Analog 2d HNH₂3.7
Analog 2e H(CH₂)₂OH6.1
  • Rationale for Modifications:

    • Steric Hindrance: Introducing substituents at the propargylic position (R⁵, Analogs 2a, 2b) can probe for steric clashes within the binding site.

    • Hydroxyl Group Modification: Converting the hydroxyl group to a methoxy ether (Analog 2c) removes a hydrogen bond donor, which can reveal its importance for binding. Replacing it with an amino group (Analog 2d) introduces a basic center and a different hydrogen bonding profile.

    • Chain Extension: Extending the linker between the alkyne and the hydroxyl group (Analog 2e) can assess the optimal distance for interaction with the target.

Biological Evaluation: Protocols for Assessing Activity

A crucial aspect of any SAR study is the robust biological evaluation of the synthesized analogs. Given the prevalence of pyridine-containing compounds as kinase inhibitors, a primary focus could be on their anticancer activity and their ability to inhibit specific kinases.[2]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7][8]

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

SAR_Logic_Flow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Define_Scaffold Define Core Scaffold 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Identify_Modification_Points Identify Modification Points (Pyridine Ring, Propargyl Moiety) Define_Scaffold->Identify_Modification_Points Synthesize_Analogs Synthesize Analog Library Identify_Modification_Points->Synthesize_Analogs Primary_Screening Primary Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesize_Analogs->Primary_Screening Determine_IC50 Determine IC₅₀ Values Primary_Screening->Determine_IC50 Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Apoptosis) Determine_IC50->Secondary_Assays Analyze_Data Analyze SAR Data Determine_IC50->Analyze_Data Identify_Key_Features Identify Key Structural Features for Activity Analyze_Data->Identify_Key_Features Design_New_Analogs Design Next Generation of Analogs Identify_Key_Features->Design_New_Analogs Design_New_Analogs->Synthesize_Analogs Iterative Optimization

Caption: Logical flow for a structure-activity relationship (SAR) study.

Mechanistic Insights: Potential as Kinase Inhibitors

The dichloropyridine moiety is a known pharmacophore in several kinase inhibitors.[2][11] The chlorine atoms can form specific halogen bonds with the protein backbone, and the pyridine nitrogen can act as a hinge-binder, a common interaction motif for ATP-competitive kinase inhibitors. It is plausible that analogs of 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol could target specific kinases involved in cancer cell proliferation and survival.

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Inhibitor 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Analog Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Hypothetical signaling pathway targeted by the inhibitor analogs.

Further investigation into the mechanism of action could involve kinase profiling assays to identify the specific kinase targets of the most active compounds. Subsequent cellular assays could then be employed to confirm target engagement and elucidate the downstream effects on signaling pathways.

Conclusion and Future Directions

This guide provides a comprehensive framework for exploring the structure-activity relationship of 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol analogs. By systematically synthesizing and evaluating a library of analogs with modifications to both the dichloropyridine ring and the propargyl alcohol moiety, researchers can gain valuable insights into the key structural features required for potent biological activity. The proposed synthetic strategies and biological evaluation protocols offer a clear path forward for investigating this promising class of compounds. The ultimate goal of such a study is to identify lead compounds with optimized potency, selectivity, and drug-like properties, paving the way for the development of novel and effective therapeutic agents. The iterative process of design, synthesis, and testing is paramount to successfully navigating the complex yet rewarding landscape of drug discovery.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Chen, L., Li, H., Li, J., & Yang, G. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 898393. [Link]

  • Denizot, F., & Lang, R. (1986). Rapid colorimetric assay for cell growth and survival. Modifications to the tetrazolium dye procedure giving improved sensitivity and reliability. Journal of Immunological Methods, 89(2), 271–277. [Link]

  • Dou, C., & Li, X. (2020). Recent Advances in the Synthesis of Propargyl Alcohols and Their Derivatives. Synthesis, 52(23), 3465-3486. [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling of aryl and vinyl halides with terminal alkynes (Sonogashira reaction). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 235-276). Elsevier.
  • Gao, C., Wang, Y., & Wang, J. (2021). Synthesis and Biological Evaluation of Novel Pyridine Derivatives as Potential Anticancer Agents. Molecules, 26(15), 4485. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219–3228. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33–38. [Link]

  • Hussain, R. F., Al-Majedy, Y. K., & Al-Duhaidahawi, D. A. (2021). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Egyptian Journal of Chemistry, 64(10), 5857-5865. [Link]

  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225–11236. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols, 2018(6), pdb.prot095505. [Link]

  • Lages, A. S., El-Sayed, N. S., & El-Tanani, M. (2022). Pyridine Derivatives as Anticancer Agents: FDA-Approved Drugs and Promising Reported Compounds. Future Medicinal Chemistry, 14(1), 69-90. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7149, Propargyl alcohol. Retrieved January 26, 2026 from [Link].

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]

  • Park, S., Kim, H., & Lee, J. (2021). Anticancer Activity of Propargyl Alcohol Derivatives. Molecules, 26(11), 3321. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]

  • Schrödinger, LLC. (2021). The PyMOL Molecular Graphics System, Version 2.5.
  • Sharma, P. C., & Kumar, A. (2020). Dichloropyridine: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 208, 112836. [Link]

  • Singh, N., & Kumar, A. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Scientific Reports, 12(1), 12053. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]

  • Wang, R., Lu, Y., & Wang, S. (2003). The evaluation of reference interaction site model theory for drug design. Journal of Medicinal Chemistry, 46(12), 2287–2303. [Link]

  • Waterhouse, A., Bertoni, M., Bienert, S., Daina, A., Heer, F. T., Joss, O., ... & Schwede, T. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic Acids Research, 46(W1), W296–W303. [Link]

  • Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Marcu, A., Grant, J. R., ... & Wilson, M. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074–D1082. [Link]

  • Zsoldos, Z., Reid, D., Simon, A., Sadjad, S. B., & Johnson, A. P. (2007). eHiTS: a new fast, exhaustive flexible ligand docking system. Journal of Molecular Graphics and Modelling, 26(1), 198–212. [Link]

Sources

Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the development of selective kinase inhibitors is a paramount objective. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are frequently dysregulated in cancer, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that are both potent against their intended target and selective enough to avoid off-target effects, which can lead to toxicity and diminished therapeutic windows. This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using examples of pyridine and pyridazine-derived compounds to illustrate key principles and experimental workflows. While direct data on derivatives of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is not extensively available in the public domain, the methodologies and principles discussed herein are universally applicable to this and other emerging classes of kinase inhibitors.

The Critical Importance of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index—the ratio between its therapeutic efficacy and its toxicity. Non-selective inhibitors can interact with multiple kinases, leading to a cascade of unintended biological consequences. Therefore, a rigorous assessment of an inhibitor's selectivity profile early in the drug discovery process is essential for identifying promising lead candidates and mitigating the risk of late-stage clinical failures.

A Multi-faceted Approach to Selectivity Profiling

A comprehensive evaluation of kinase inhibitor selectivity requires a multi-pronged approach that combines biochemical, cellular, and in some cases, in vivo studies. This tiered strategy allows for a progressive and in-depth understanding of a compound's activity and specificity.

Biochemical Assays: The First Tier of Selectivity Screening

Biochemical assays provide a direct measure of an inhibitor's ability to engage with its purified target kinase. These assays are typically high-throughput and are used to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying potency.

A common approach involves incubating the kinase, a substrate (often a peptide), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, typically through methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Representative Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific peptide substrate

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test inhibitor (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, HTRF®)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the kinase and the test inhibitor to the kinase assay buffer.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Kinase Inhibitor Selectivity Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of kinase inhibitors, from initial high-throughput screening to in-depth cellular characterization.

Kinase_Inhibitor_Selectivity_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Characterization cluster_2 In Vivo Validation HTS High-Throughput Screening (Single Kinase Assay) KinomeScan Kinome-Wide Profiling (e.g., KinomeScan™) HTS->KinomeScan Primary Hits IC50_determination IC50 Determination for Hits KinomeScan->IC50_determination Selective Hits Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) IC50_determination->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., CETSA®, NanoBRET™) Cell_Viability->Target_Engagement Potent & Selective Leads Phospho_Western Phospho-Protein Western Blotting Target_Engagement->Phospho_Western Phenotypic_Assays Phenotypic Assays (e.g., Migration, Invasion) Phospho_Western->Phenotypic_Assays Xenograft Xenograft/Syngeneic Mouse Models Phenotypic_Assays->Xenograft Preclinical Candidates PD_Biomarkers Pharmacodynamic (PD) Biomarkers Xenograft->PD_Biomarkers Toxicity Toxicology Studies Xenograft->Toxicity

Caption: A generalized workflow for kinase inhibitor selectivity assessment.

Kinome-Wide Profiling: A Broader View of Selectivity

To gain a comprehensive understanding of an inhibitor's selectivity, it is crucial to screen it against a large panel of kinases. This can be achieved through various platforms, such as Caliper-based mobility shift assays or competition binding assays like KINOMEscan™. These platforms provide a "selectivity score" or a visual representation of the inhibitor's interactions across the kinome, allowing for the identification of potential off-targets.

Cellular Assays: Assessing Activity in a Biological Context

While biochemical assays are invaluable for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Cellular assays are therefore essential for confirming on-target activity and assessing the functional consequences of kinase inhibition.

Key Cellular Assays:

  • Cell Viability/Cytotoxicity Assays: These assays, such as the MTT or CellTiter-Glo® assays, measure the effect of the inhibitor on cell proliferation and survival. A selective inhibitor is expected to be more potent in cell lines that are dependent on the target kinase.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ can confirm that the inhibitor binds to its intended target within intact cells.[1]

  • Phospho-Protein Western Blotting: This technique is used to measure the phosphorylation status of the target kinase and its downstream substrates. A selective inhibitor should decrease the phosphorylation of its direct target and downstream effectors without affecting other signaling pathways. For example, a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) would be expected to reduce the phosphorylation of ITK and its downstream target, ERK1/2.[2][3][4]

Case Study: Selectivity of Novel 3-oxo-2,3-dihydropyridazine Derivatives as ITK Inhibitors

A study on novel 3-oxo-2,3-dihydropyridazine derivatives highlights the principles of selectivity assessment.[2][3] In this study, compounds were evaluated for their ability to inhibit ITK, a key kinase in T-cell signaling.

Data Summary: Inhibitory Activity and Cytotoxicity of ITK Inhibitors [2][3][4]

CompoundITK IC50 (µM)BTK InhibitionJurkat Cell IC50 (µM)Fibroblast IC50 (µM)
Compound 9 0.87No measurable inhibition37.61> 50
Compound 22 0.19Partial inhibition11.17Not reported
Ibrutinib (Control) Not reportedPotent inhibitorNot reportedNot reported

Analysis of Selectivity:

  • Compound 9 demonstrated high selectivity for ITK over the closely related Bruton's tyrosine kinase (BTK), with no measurable BTK inhibition.[2][3][4] It also exhibited a favorable therapeutic window, being significantly more potent against the ITK-expressing Jurkat T-cell leukemia line than against non-cancerous fibroblasts.[2][3][4]

  • Compound 22 , while more potent against ITK, showed reduced selectivity due to partial inhibition of BTK.[2][3][4] This highlights the often-observed trade-off between potency and selectivity.

On-Target Validation through Western Blotting:

To confirm that the cellular effects of Compound 9 were due to on-target inhibition of ITK, western blot analysis was performed. The results showed that Compound 9 reduced the phosphorylation of ITK and the downstream signaling molecule ERK1/2 in stimulated Jurkat cells, providing strong evidence for on-target activity.[2][3][4]

Visualizing the ITK Signaling Pathway

The following diagram illustrates the signaling pathway involving ITK and the points of inhibition by a selective inhibitor.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 ITK ITK SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Transcription_Factors Transcription Factors (e.g., NFAT, AP-1) Ca_Flux->Transcription_Factors ERK ERK1/2 PKC->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression Inhibitor Selective ITK Inhibitor (e.g., Compound 9) Inhibitor->ITK

Caption: Simplified ITK signaling pathway and point of inhibition.

Interpreting Selectivity Data: Beyond the IC50

While IC50 values are a cornerstone of selectivity assessment, a holistic interpretation is crucial. Key considerations include:

  • Kinome-wide context: How does the inhibitor's potency against the primary target compare to its activity against other kinases? A large "selectivity window" is desirable.

  • Cellular potency vs. biochemical potency: Discrepancies between biochemical and cellular IC50 values can indicate issues with cell permeability, efflux, or off-target effects.

  • Structure-Activity Relationship (SAR): As seen with Compounds 9 and 22, subtle structural modifications can significantly impact selectivity.[2][3][4] Understanding the SAR can guide the design of more selective inhibitors.

Conclusion

The rigorous assessment of kinase inhibitor selectivity is a critical and multifaceted process in modern drug discovery. By employing a tiered approach that integrates biochemical, kinome-wide, and cellular assays, researchers can build a comprehensive understanding of a compound's activity and specificity. This, in turn, enables the identification of lead candidates with the highest potential for clinical success. The principles and methodologies outlined in this guide provide a robust framework for navigating the complexities of kinase inhibitor selectivity and ultimately, for developing safer and more effective targeted therapies.

References

  • Gundla, R., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Gundla, R., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]

  • Gundla, R., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. ResearchGate. [Link]

  • Ahmed, S., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy. [Link]

  • El-Adl, K., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. [Link]

  • Al-Ostoot, F. H., et al. (2021). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

  • Carrasco, E., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent and selective inhibitors of IL-1β release. European Journal of Medicinal Chemistry. [Link]

  • Gamber, G. G., et al. (2011). 3,5-diarylazoles as novel and selective inhibitors of protein kinase D. PubMed. [Link]

  • Henary, M., et al. (2020). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. National Institutes of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.